2-[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol
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Overview
Description
2-[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol is a chiral compound with a pyrrolidine ring, an ethanol group, and a benzyl-ethyl-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and ethyl groups using appropriate alkylating agents.
Attachment of the Ethanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[®-3-(Benzyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[®-3-(Ethyl-amino)-pyrrolidin-1-yl]-ethanol
- 2-[®-3-(Methyl-amino)-pyrrolidin-1-yl]-ethanol
Uniqueness
2-[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol is unique due to the presence of both benzyl and ethyl groups attached to the amino group, which can influence its chemical reactivity and biological activity. This combination of substituents can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-17(12-14-6-4-3-5-7-14)15-8-9-16(13-15)10-11-18/h3-7,15,18H,2,8-13H2,1H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMOOKQYMFPMTM-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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